Cas no 1226450-97-0 (N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide structure](https://ja.kuujia.com/scimg/cas/1226450-97-0x500.png)
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
- N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
- F5957-0103
- SR-01000926369
- AKOS024528368
- SR-01000926369-1
- 1226450-97-0
- VU0528889-1
- N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide
-
- インチ: 1S/C15H16N4O3/c1-10-8-11(2)19(17-10)6-5-16-15(20)12-9-14(22-18-12)13-4-3-7-21-13/h3-4,7-9H,5-6H2,1-2H3,(H,16,20)
- InChIKey: SPCZBNMMRWGTGX-UHFFFAOYSA-N
- ほほえんだ: O1C(C2=CC=CO2)=CC(C(NCCN2C(C)=CC(C)=N2)=O)=N1
計算された属性
- せいみつぶんしりょう: 300.12224039g/mol
- どういたいしつりょう: 300.12224039g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 5
- 複雑さ: 395
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 86.1Ų
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5957-0103-10mg |
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide |
1226450-97-0 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5957-0103-5μmol |
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide |
1226450-97-0 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5957-0103-20μmol |
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide |
1226450-97-0 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5957-0103-40mg |
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide |
1226450-97-0 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F5957-0103-10μmol |
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide |
1226450-97-0 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5957-0103-3mg |
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide |
1226450-97-0 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5957-0103-50mg |
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide |
1226450-97-0 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F5957-0103-4mg |
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide |
1226450-97-0 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F5957-0103-15mg |
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide |
1226450-97-0 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F5957-0103-20mg |
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide |
1226450-97-0 | 20mg |
$99.0 | 2023-09-09 |
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide 関連文献
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
-
4. Back matter
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamideに関する追加情報
Introduction to N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide is a sophisticated organic compound with a molecular structure that has garnered significant attention in the field of pharmaceutical chemistry. This compound, identified by its CAS number 1226450-97-0, represents a novel class of molecules that exhibit promising biological activities. The intricate architecture of this molecule, featuring a pyrazole core and an oxazole ring fused with a furan moiety, makes it an intriguing candidate for further exploration in drug discovery and development.
The chemical composition of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide is characterized by its high degree of functionalization. The presence of the dimethylpyrazole substituent at the ethyl chain not only contributes to the compound's lipophilicity but also influences its interactions with biological targets. Similarly, the furan group appended to the oxazole ring introduces another layer of complexity, potentially enhancing the molecule's binding affinity and selectivity. These structural features are critical in determining the compound's pharmacokinetic properties and its overall efficacy as a therapeutic agent.
In recent years, there has been a surge in research focused on heterocyclic compounds due to their diverse biological activities and potential therapeutic applications. Among these, oxazole and pyrazole derivatives have emerged as particularly promising scaffolds for drug development. The combination of these two heterocycles in N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide creates a unique chemical entity that has not been extensively explored but holds significant potential. Studies have shown that such molecules can exhibit a range of biological effects, including anti-inflammatory, antimicrobial, and anticancer properties.
The synthesis of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide involves multiple steps that require precise control over reaction conditions and reagent selection. The introduction of the pyrazole moiety is typically achieved through condensation reactions with appropriate aldehydes or ketones. Subsequent functionalization with the furan group and the carboxamide moiety further refines the molecule's structure. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to enhance yield and purity. These methods are crucial in ensuring that the final product meets the stringent requirements for pharmaceutical applications.
The biological activity of N-[2-(3,5-dimethyl-1H-pyrazol-1-y)ethyl]-5-(furan - 2 - yl)- 1 , 2 - oxazole - 3 - carboxamide has been evaluated in various in vitro and in vivo models. Preliminary studies have demonstrated its efficacy in inhibiting certain enzymes and receptors associated with inflammatory diseases. The compound's ability to modulate these targets suggests its potential as a lead compound for developing novel therapeutics. Additionally, its structural features may contribute to its ability to cross the blood-brain barrier, making it a candidate for treating central nervous system disorders.
The pharmacokinetic profile of this compound is another area of interest. Understanding how N-[2-(3,5-dimethyl - 1 H - pyrazol - 1 - yl ) ethyl ] - 5 - ( furan - 2 - yl ) - 1 , 2 - oxazole - 3 - carboxamide is absorbed, distributed, metabolized, and excreted is essential for optimizing its therapeutic use. Advanced computational methods such as molecular docking and pharmacokinetic modeling have been utilized to predict these properties. These tools provide valuable insights into the compound's behavior within biological systems and help guide further optimization efforts.
In conclusion, N-[2-(3,5-dimethyl-lH-pyrazol-l-y)ethyl]-5-(furan-Zyl)-l ,Z oxazole-S-carboxamide is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features and promising biological activities make it an attractive candidate for further development. As research in heterocyclic chemistry continues to advance , compounds like this one are likely to play an increasingly important role in the discovery and development of new drugs . The ongoing exploration of its properties will not only contribute to our understanding of medicinal chemistry but also pave the way for innovative therapeutic strategies.
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